N-hydroxyalanine
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Overview
Description
It is a white crystalline powder that is soluble in water but almost insoluble in ethanol, acetone, and other organic solvents . Hydroxyalanine is a significant compound in biochemistry and pharmaceutical research due to its role as a biochemical reagent and pharmaceutical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyalanine can be synthesized through various methods. One common synthetic route involves the hydroxylation of alanine. This process typically uses hydroxylamine as the hydroxylating agent under controlled conditions. The reaction can be catalyzed by metal catalysts such as palladium or platinum to enhance the yield and selectivity .
Industrial Production Methods: In industrial settings, hydroxyalanine is often produced via the catalytic hydrogenation of oximes. This method involves the reduction of oximes using hydrogen gas in the presence of a metal catalyst. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hydroxyalanine undergoes various chemical reactions, including:
Oxidation: Hydroxyalanine can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amino alcohols.
Substitution: Hydroxyalanine can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxo compounds.
Reduction: Amino alcohols.
Substitution: Various substituted amino acids.
Scientific Research Applications
Hydroxyalanine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Hydroxyalanine plays a role in studying enzyme mechanisms and protein structures.
Medicine: It is used in the development of pharmaceuticals, particularly in designing drugs that target specific enzymes or receptors.
Industry: Hydroxyalanine is used in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
Hydroxyalanine exerts its effects through various mechanisms, depending on its application. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Hydroxyalanine is similar to other amino acid derivatives such as serine and threonine. it is unique due to its hydroxyl group attached to the β-carbon, which imparts distinct chemical and biological properties. Similar compounds include:
Serine: An amino acid with a hydroxyl group attached to the α-carbon.
Threonine: An amino acid with two chiral centers and a hydroxyl group attached to the β-carbon.
Hydroxyproline: An amino acid derivative with a hydroxyl group attached to the γ-carbon
Hydroxyalanine’s unique structure allows it to participate in specific biochemical reactions and interactions that are not possible with other amino acids, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
21209-71-2 |
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Molecular Formula |
C3H7NO3 |
Molecular Weight |
105.09 g/mol |
IUPAC Name |
(2S)-2-(hydroxyamino)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c1-2(4-7)3(5)6/h2,4,7H,1H3,(H,5,6)/t2-/m0/s1 |
InChI Key |
AWOUERYHOVSIAI-REOHCLBHSA-N |
SMILES |
CC(C(=O)O)NO |
Isomeric SMILES |
C[C@@H](C(=O)O)NO |
Canonical SMILES |
CC(C(=O)O)NO |
sequence |
A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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